1H and 13C NMR chemical shift assignments for 2-acetyl-4-chloropyrrole
1H and 13C NMR chemical shift assignments for 2-acetyl-4-chloropyrrole
An In-depth Technical Guide: ¹H and ¹³C NMR Chemical Shift Assignments for 2-Acetyl-4-chloropyrrole
Introduction
Pyrrole and its derivatives are foundational scaffolds in a multitude of natural products, pharmaceuticals, and advanced materials, making their unambiguous structural characterization a critical step in chemical research and development.[1] Among these, 2-acetyl-4-chloropyrrole presents an interesting case for spectroscopic analysis, featuring two distinct electron-withdrawing groups at positions that significantly modulate the electronic environment of the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the complete structural elucidation of such molecules in solution.[2]
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-acetyl-4-chloropyrrole. As a self-validating system, this document synthesizes foundational NMR principles with predictive methodologies based on substituent effects, offering researchers a robust framework for interpreting their own experimental data. We will delve into the causality behind spectral patterns, provide field-proven experimental protocols, and present a detailed assignment of all proton and carbon resonances.
Part 1: Core Principles of Pyrrole NMR Spectroscopy
The pyrrole ring is a five-membered, electron-rich aromatic heterocycle.[1] Its unique electronic structure governs the chemical shifts of its ring protons and carbons. In the parent pyrrole molecule, symmetry results in two distinct signals for the ring protons—α-protons (H-2/H-5) and β-protons (H-3/H-4)—and two signals for the ring carbons (C-2/C-5 and C-3/C-4).[2][3] The chemical shifts of these nuclei are exquisitely sensitive to the electronic nature and position of any substituents.[1]
Substituent Effects on the Pyrrole Ring:
The chemical shifts in 2-acetyl-4-chloropyrrole are dictated by the interplay of the electronic effects of the acetyl and chloro substituents.
-
2-Acetyl Group: This is a strong electron-withdrawing group (EWG) through both resonance and induction. It de-shields (moves downfield to higher ppm) the nuclei of the pyrrole ring by decreasing the electron density.[1][4] This effect is most pronounced on the adjacent C-3 and the remote C-5 positions.[5]
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4-Chloro Group: The chlorine atom exerts a dual electronic effect. It is strongly electron-withdrawing inductively due to its high electronegativity, which de-shields nearby nuclei. However, through resonance, its lone pairs can donate electron density into the ring, causing a shielding effect (upfield shift). For halogens, the inductive effect typically dominates, resulting in a net de-shielding effect, particularly at the adjacent carbon (C-4) and the other ring positions.[5]
The combination of these two EWGs is expected to shift all pyrrole ring protons and carbons significantly downfield compared to the unsubstituted parent molecule.
Part 2: Experimental Methodology for High-Fidelity NMR
Obtaining high-resolution, unambiguous NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate data acquisition parameters.[1]
Experimental Protocol: Sample Preparation
-
Ensure Sample Purity: The 2-acetyl-4-chloropyrrole sample must be of high purity to prevent signals from impurities from complicating spectral interpretation.
-
Select Deuterated Solvent: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent can influence chemical shifts, especially for the N-H proton, due to varying hydrogen-bonding interactions.[4] CDCl₃ is a common first choice for its versatility.
-
Determine Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.5-0.7 mL of the chosen solvent.[2] For ¹³C NMR, a higher concentration of 20-50 mg is recommended to compensate for the low natural abundance of the ¹³C isotope.[2]
-
Transfer and Filter: Transfer the solution into a clean, dry 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulate matter is visible.
-
Confirm N-H Signal: To unequivocally identify the N-H proton signal, a D₂O exchange experiment can be performed. After acquiring the initial ¹H spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The exchange of the N-H proton for deuterium will cause its signal to disappear, confirming its assignment.[4]
Diagram: NMR Sample Preparation Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Recommended NMR Acquisition Parameters (400 MHz Spectrometer)
| Parameter | ¹H NMR Recommended Value | Purpose |
| Pulse Program | Standard 1-pulse (e.g., zg30) | Excitation of proton nuclei. |
| Spectral Width | ~16 ppm | To observe all proton signals from ~0-16 ppm. |
| Acquisition Time (AQ) | 2-4 seconds | Time for which the signal is detected to ensure good resolution.[1] |
| Relaxation Delay (D1) | 2 seconds | Time between pulses to allow for spin-lattice relaxation.[1] |
| Number of Scans (NS) | 8-16 | Averaging to improve the signal-to-noise ratio.[1] |
| Parameter | ¹³C NMR Recommended Value | Purpose |
| Pulse Program | Standard 1-pulse with proton decoupling | Excitation of carbon nuclei and removal of ¹H-¹³C couplings. |
| Spectral Width | ~220 ppm | To observe all carbon signals from ~0-220 ppm. |
| Acquisition Time (AQ) | 1-2 seconds | Time for which the signal is detected. |
| Relaxation Delay (D1) | 2-5 seconds | To allow for the typically longer relaxation of carbon nuclei.[1] |
| Number of Scans (NS) | 1024 or more | Extensive averaging is needed due to the low natural abundance of ¹³C. |
Part 3: Spectral Analysis and Assignment for 2-Acetyl-4-chloropyrrole
The following assignments are predicted based on established substituent effects in pyrrole systems.[1][5] Experimental values may vary slightly depending on solvent and concentration.
Predicted ¹H NMR Spectrum (in CDCl₃)
The structure of 2-acetyl-4-chloropyrrole lacks symmetry, so three distinct aromatic proton signals are expected, along with the N-H and acetyl methyl protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| N-H | 9.0 - 10.5 | Broad singlet | - | The N-H proton is acidic and subject to quadrupolar broadening from the ¹⁴N nucleus, often resulting in a broad, low-intensity signal.[3][4] Its downfield shift is enhanced by the EWGs on the ring. |
| H-5 | 7.10 - 7.30 | Doublet | J(H3,H5) ≈ 1.5 - 2.0 Hz | H-5 is alpha to the nitrogen and is de-shielded by both the 2-acetyl and 4-chloro groups. It will exhibit long-range coupling to H-3. |
| H-3 | 6.90 - 7.10 | Doublet | J(H3,H5) ≈ 1.5 - 2.0 Hz | H-3 is beta to the nitrogen but is strongly de-shielded by the adjacent 2-acetyl group and the 4-chloro group. It shows long-range coupling to H-5. |
| -COCH₃ | 2.40 - 2.50 | Singlet | - | This is a typical chemical shift for methyl protons of an acetyl group attached to an aromatic ring.[6] |
Predicted ¹³C NMR Spectrum (in CDCl₃)
Six distinct carbon signals are expected: four for the pyrrole ring and two for the acetyl substituent. Predictions are based on the parent pyrrole shifts (Cα ≈ 118 ppm, Cβ ≈ 108 ppm) and additive substituent chemical shifts (SCS).[1][5]
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C=O | 188 - 192 | The carbonyl carbon is highly de-shielded and appears far downfield, typical for an aromatic ketone.[6] |
| C-2 | 132 - 136 | This is a quaternary carbon directly attached to the strongly electron-withdrawing acetyl group, causing a significant downfield shift.[5][6] |
| C-5 | 124 - 128 | C-5 is alpha to the nitrogen and is de-shielded by the resonance effect of the 2-acetyl group and the inductive effect of the 4-chloro group. |
| C-4 | 118 - 122 | C-4 is directly attached to the electronegative chlorine atom, causing a strong de-shielding effect. This is a key identifying signal. |
| C-3 | 112 - 116 | C-3 is beta to the nitrogen but is strongly de-shielded by the adjacent 2-acetyl group and the 4-chloro group. |
| -COCH₃ | 25 - 28 | This is a typical chemical shift for the methyl carbon of an acetyl group.[6] |
Diagram: Influence of Substituents on Ring Electron Density
Caption: Effect of electron-withdrawing groups on the pyrrole ring.
Part 4: Structural Confirmation with 2D NMR
While 1D NMR provides the primary data, 2D NMR experiments are invaluable for confirming the proposed assignments, especially in complex molecules.
-
COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between H-3 and H-5, showing a cross-peak between these two signals.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment unambiguously correlates each proton to its directly attached carbon. It would be used to confirm the H-3/C-3, H-5/C-5, and -CH₃/-COCH₃ assignments.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds.[4]
Diagram: Key Predicted HMBC Correlations
Caption: Predicted key 2- and 3-bond ¹H-¹³C HMBC correlations.
Conclusion
The ¹H and ¹³C NMR spectra of 2-acetyl-4-chloropyrrole are readily assignable through the systematic application of fundamental NMR principles and an understanding of substituent electronic effects. The strong de-shielding influence of the 2-acetyl and 4-chloro groups results in a downfield shift for all ring protons and carbons relative to unsubstituted pyrrole. This guide provides a robust predictive framework and detailed experimental protocols to assist researchers in the accurate structural characterization of this and related substituted pyrrole systems, ensuring data integrity and accelerating research outcomes.
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Shimokawa, S., Fukui, H., & Sohma, J. (1970). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 19(5), 695-704. Available at: [Link]
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